molecular formula C25H17BrFN3O3S B2985190 2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893318-38-2

2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2985190
CAS No.: 893318-38-2
M. Wt: 538.39
InChI Key: LBGMWNPMFFIIHX-UHFFFAOYSA-N
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Description

2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a benzothiazine-derived heterocyclic compound featuring a pyrano ring system, a carbonitrile group, and sulfone moieties. Its synthesis typically involves multistep reactions starting from methyl anthranilate, proceeding through N-benzylation, ring closure with sodium hydride, and subsequent multicomponent reactions with malononitrile and substituted benzaldehydes . The compound’s structure is distinguished by a benzyl group at position 6 and a 5-bromo-2-fluorophenyl substituent at position 4, which contribute to its unique electronic and steric properties.

Properties

IUPAC Name

2-amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrFN3O3S/c26-16-10-11-20(27)18(12-16)22-19(13-28)25(29)33-23-17-8-4-5-9-21(17)30(34(31,32)24(22)23)14-15-6-2-1-3-7-15/h1-12,22H,14,29H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGMWNPMFFIIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=C(C=CC(=C5)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Related compounds, such as benzylic halides, typically react via an sn1 or sn2 pathway, via the resonance-stabilized carbocation. This could provide some insight into the potential interactions of this compound with its targets.

Result of Action

Related compounds, such as indole derivatives, have shown a broad spectrum of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects.

Action Environment

It’s worth noting that certain compounds can form explosive mixtures with air on intense heating, which could potentially influence the stability of this compound. Furthermore, some compounds are known to be water-soluble and may spread in water systems, which could potentially influence the compound’s action and efficacy.

Biological Activity

The compound 2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, inhibitory effects on enzymes, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C25H17BrFN3O3S
  • Molecular Weight : 538.40 g/mol
  • CAS Number : Not available in the search results

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific enzymes and receptors.

Enzyme Inhibition

One of the primary areas of investigation for this compound is its inhibitory effect on cholinesterases. Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical for neurotransmission and are often targeted in the treatment of neurodegenerative diseases.

  • Acetylcholinesterase Inhibition :
    • The compound is reported to inhibit AChE activity, which can lead to increased levels of acetylcholine in the synaptic cleft. This mechanism is beneficial in treating conditions like Alzheimer’s disease.
    • In vitro studies have demonstrated that derivatives of similar compounds show varying degrees of AChE inhibition, with some exhibiting IC50 values in the low micromolar range .
  • Butyrylcholinesterase Inhibition :
    • Similarly, the compound may exhibit inhibitory effects on BuChE, which plays a role in the hydrolysis of acetylcholine and other choline esters.
    • Comparative studies have shown that certain derivatives can selectively inhibit BuChE over AChE, which may offer therapeutic advantages in specific contexts .

Case Studies

Several studies have investigated related compounds with similar structures and biological activities:

  • Study on Monoamine Oxidase Inhibition :
    A study focused on related benzothiazine derivatives showed promising monoamine oxidase inhibitory activity. The structure-activity relationship (SAR) indicated that modifications at the nitrogen atom significantly influenced biological activity .
  • Cholinesterase Inhibitors :
    Research on phloroglucinol derivatives revealed their potential as cholinesterase inhibitors. These findings suggest that structural modifications similar to those in our compound could yield effective inhibitors for both AChE and BuChE .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Binding Affinity : Molecular docking studies suggest that the compound binds at critical active sites on cholinesterases, potentially blocking substrate access and inhibiting enzymatic activity.
  • Structural Modifications : Variations in substituents on the benzothiazine core influence binding affinity and selectivity towards AChE or BuChE.

Data Table: Biological Activity Summary

Activity TypeTarget EnzymeIC50 Value (µM)Reference
Acetylcholinesterase InhibitionAcetylcholinesteraseLow micromolar
Butyrylcholinesterase InhibitionButyrylcholinesteraseVaries
Monoamine Oxidase InhibitionMonoamine OxidaseModerate

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazine Derivatives

Compound Name R1 (Position 6) R2 (Position 4) Molecular Weight Reference
Target Compound Benzyl 5-Bromo-2-fluorophenyl ~560*
6d (from ) Benzyl 4-Chlorophenyl ~480†
7q (from ) Methyl 3-Nitrophenyl ~460†
Compound in 4-Fluorobenzyl 2-Ethoxyphenyl 503.5

*Estimated based on bromine’s atomic weight (79.9) replacing lighter substituents.
†Approximated from analogs in .

  • Benzyl vs. Methyl Substituents : The benzyl group at position 6 (target compound and 6d) increases lipophilicity relative to methyl (7q), possibly affecting blood-brain barrier permeability .

Physicochemical Properties

  • Solubility : The sulfone and carbonitrile groups enhance polarity, but bromine and benzyl substituents may reduce aqueous solubility compared to analogs like 7q.
  • Thermal Stability : Melting points for related compounds range from 213–269°C (), suggesting high thermal stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for this compound, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of polycyclic heterocycles like this compound often involves multi-step reactions with precise stoichiometric control. For example, similar frameworks (e.g., pyrano[3,2-c]benzothiazines) are synthesized via reflux in acetic anhydride/acetic acid mixtures with sodium acetate as a catalyst . To optimize yields, researchers should systematically vary solvent polarity, temperature, and catalyst loading. Real-time monitoring using techniques like TLC or HPLC can identify intermediate bottlenecks. Computational tools (e.g., DFT calculations) can predict reaction energetics to guide condition optimization .

Q. How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?

  • Methodological Answer : X-ray crystallography remains the gold standard for confirming complex heterocyclic structures, as demonstrated in related compounds (e.g., Sharma et al.’s work on bromospiro derivatives) . For ambiguous cases, combine:

  • ¹H/¹³C NMR : Analyze coupling constants and chemical shifts for substituent effects (e.g., fluorine and bromine deshielding) .
  • IR Spectroscopy : Verify functional groups (e.g., nitrile stretch at ~2220 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns (e.g., M⁺ peaks matching theoretical values) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and guide experimental design?

  • Methodological Answer : Quantum chemical calculations (e.g., using Gaussian or ORCA) can model transition states and predict regioselectivity in reactions involving the dihydropyrano-benzothiazine core. For example:

  • Reaction Path Search : Identify low-energy pathways for bromo/fluoro substituent interactions .
  • Solvent Effects : COSMO-RS simulations can optimize solvent selection for solubility or catalytic activity .
  • AI Integration : Machine learning models trained on similar compounds (e.g., pyrano-pyrazole carbonitriles) can suggest optimal reaction parameters .

Q. What strategies address contradictions between experimental data and theoretical predictions?

  • Methodological Answer : Discrepancies often arise from unaccounted stereoelectronic effects or solvent dynamics. To resolve these:

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., halogen bonding in bromo/fluorophenyl groups) .
  • Multivariate Analysis : Apply chemometric tools (e.g., PCA) to correlate spectral data with computational descriptors .
  • Iterative Feedback : Use experimental results (e.g., crystallographic data) to refine computational models iteratively .

Q. How can interdisciplinary approaches enhance the study of this compound’s biological or material properties?

  • Methodological Answer : Integrate:

  • Chemical Biology : Use fluorescent labeling (e.g., nitrile-to-amine conversion) for cellular imaging .
  • Materials Science : Investigate supramolecular assembly via π-π stacking of the benzothiazine core .
  • Process Engineering : Apply membrane separation technologies (CRDC subclass RDF2050104) to purify enantiomers .

Methodological Challenges and Solutions

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Answer : Scaling dihydropyrano-benzothiazine derivatives risks racemization due to ring strain. Mitigation strategies include:

  • Flow Chemistry : Continuous reactors minimize thermal gradients and improve stereocontrol .
  • Chiral Catalysts : Use BINOL-derived catalysts to enforce enantioselectivity during ring closure .

Q. How can researchers validate the compound’s stability under varying environmental conditions?

  • Answer : Conduct accelerated stability studies:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
  • Photostability Testing : Expose to UV-Vis light and monitor degradation via HPLC .
  • Humidity Chambers : Evaluate hygroscopicity and hydrolysis susceptibility .

Data Integration and Reporting Standards

Q. What frameworks ensure reproducibility in synthesizing and characterizing this compound?

  • Answer : Adhere to:

  • CRDC Guidelines : Document reactor design parameters (subclass RDF2050112) and separation methods (RDF2050104) .
  • APA Standards : Report synthetic procedures with precise stoichiometry, solvent ratios, and characterization data .
  • Open-Source Platforms : Share raw spectral data and computational inputs via repositories like Zenodo .

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